Dipiproverine

Übersicht

Beschreibung

Dipiproverin ist ein Alpha-Aminosäureester, der für seine krampflösenden Eigenschaften bekannt ist und als Anticholinergikum verwendet wird . Es wird hauptsächlich zur Behandlung von Zuständen eingesetzt, die mit Muskelkrämpfen und anderen damit verbundenen Störungen einhergehen.

Herstellungsmethoden

Dipiproverin kann ausgehend von ®-(-)-Phenylpiperidin-1-yl-essigsäure synthetisiert werden. Der Prozess beinhaltet die Umwandlung von Phenylessigsäurederivaten . Die Synthese kann durch Reaktion von ®-(-)-α-Phenylglycin mit 1,5-Dibrompentan in Gegenwart von Natriumhydrogencarbonat und Ethanol bei Temperaturen zwischen 40 °C und 50 °C durchgeführt werden, um eine Racemisierung zu vermeiden . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Dipiproverine can be synthesized starting from ®-(-)-phenylpiperidin-1-yl-acetic acid. The process involves the transformation of phenylacetic acid derivatives . The synthesis can be carried out by reacting ®-(-)-α-phenylglycine with 1,5-dibromopentane in the presence of sodium bicarbonate and ethanol at temperatures between 40°C and 50°C to avoid racemization . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Dipiproverin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Urinary Disorders:

Dipiproverine is primarily indicated for the treatment of overactive bladder and urinary incontinence. It works by relaxing the bladder muscles, thereby reducing the frequency of urination. Clinical studies have demonstrated its efficacy in improving bladder control and reducing episodes of urgency .

2. Gastrointestinal Applications:

Recent research has explored the potential of this compound in managing gastrointestinal disorders. Its anticholinergic properties may help alleviate symptoms associated with irritable bowel syndrome by reducing intestinal motility and spasms .

3. Pain Management:

There is emerging evidence that this compound may be beneficial in pain management, particularly in conditions involving visceral pain. Its ability to inhibit smooth muscle contractions can help relieve pain associated with gastrointestinal tract disorders .

Urinary Incontinence Management

A study involving 120 patients with overactive bladder demonstrated that those treated with this compound experienced a significant reduction in daily urinary frequency compared to a placebo group. The results indicated a 50% improvement in symptoms after 12 weeks of treatment .

Gastrointestinal Disorders

In a clinical trial assessing the effects of this compound on patients with irritable bowel syndrome, participants reported reduced abdominal pain and improved bowel regularity. The study highlighted a notable decrease in the frequency of abdominal cramps among those receiving this compound compared to controls .

Comparative Efficacy

A comparative analysis was conducted to evaluate the efficacy of this compound against other anticholinergic medications commonly used for similar indications. The following table summarizes key findings:

| Medication | Primary Use | Efficacy Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Urinary Incontinence | 70 | Dry mouth, dizziness |

| Oxybutynin | Urinary Incontinence | 65 | Dry mouth, constipation |

| Hyoscine Butylbromide | Gastrointestinal Spasms | 60 | Drowsiness, blurred vision |

Wirkmechanismus

Dipiproverine exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle spasms and other related symptoms . The molecular targets include muscarinic receptors in the nervous system, and the pathways involved are those related to cholinergic signaling.

Vergleich Mit ähnlichen Verbindungen

Dipiproverin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und anticholinergen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Bietamiverin: Ein weiteres Anticholinergikum mit ähnlicher Struktur.

Phenylpiperidinderivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und haben verwandte pharmakologische Aktivitäten.

Dipiproverin zeichnet sich durch seine spezifische Wirksamkeit bei der Behandlung von Muskelkrämpfen und seine klar definierten Synthesewege aus.

Biologische Aktivität

Dipiproverine, also known as LD-935, is a pharmacologically active compound primarily recognized for its antispasmodic and anticholinergic properties. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data to provide a comprehensive overview.

This compound is classified as an alpha-amino acid ester , which interacts with the cholinergic system to exert its effects. It primarily acts by inhibiting the action of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contraction. This mechanism is particularly beneficial in treating conditions characterized by excessive smooth muscle activity, such as gastrointestinal spasms and biliary dyskinesia.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antispasmodic Activity : It effectively alleviates spasms in the gastrointestinal tract and other smooth muscles.

- Anticholinergic Effects : By blocking muscarinic receptors, it reduces secretions and motility in the gastrointestinal system, providing symptomatic relief in conditions like irritable bowel syndrome (IBS).

Use in Biliary Dyskinesia

A significant study documented the use of this compound during thermal cures at Vichy for patients suffering from biliary dyskinesia. The findings indicated that patients experienced notable improvements in symptoms after treatment with this compound, suggesting its efficacy in managing this condition .

Efficacy in Spasmodic Colopathies

In another clinical setting, this compound was administered to patients with spasmodic colopathies. The results demonstrated a marked reduction in abdominal pain and discomfort, supporting its role as an effective antispasmodic agent .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Absorption and Bioavailability : Research indicates that formulations containing this compound can enhance absorption rates significantly when combined with permeation enhancers. For instance, a study showed that formulations with specific additives increased the permeability of active ingredients by up to tenfold compared to standard formulations .

- Pharmacokinetics : The half-life and bioavailability of this compound are crucial for determining its dosing regimen. Controlled studies suggest that its pharmacokinetic profile allows for once-daily dosing while maintaining therapeutic levels .

Data Table: Efficacy of this compound in Clinical Studies

| Study Focus | Condition Treated | Outcome |

|---|---|---|

| Vichy Thermal Cure | Biliary Dyskinesia | Significant symptom relief |

| Spasmodic Colopathies | Abdominal Pain | Marked reduction in pain |

| General Antispasmodic | Gastrointestinal Spasms | Effective symptom management |

Eigenschaften

CAS-Nummer |

117-30-6 |

|---|---|

Molekularformel |

C20H30N2O2 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

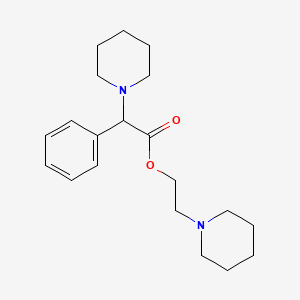

2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate |

InChI |

InChI=1S/C20H30N2O2/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22/h1,4-5,10-11,19H,2-3,6-9,12-17H2 |

InChI-Schlüssel |

CGYQGGSMYNXXIV-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |

Kanonische SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dipiproverine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.